molecular formula C17H10Cl3N5O B2584880 3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893915-97-4

3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2584880
CAS RN: 893915-97-4
M. Wt: 406.65
InChI Key: ROAGFULTMRZVPI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a synthetic compound that belongs to the family of pyrimidine derivatives. It was first synthesized and characterized in 2008 by a group of researchers from the University of Nottingham, UK. Since then, CTMP has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of various pyrimidine derivatives, including triazolo[4,5-d]pyrimidin-7-ones, which exhibit a range of biological activities. The synthesis processes often involve reactions with a variety of reagents to obtain novel compounds. For instance, El-Agrody et al. (2001) described the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the chemical versatility of these scaffolds in generating bioactive molecules (El-Agrody et al., 2001).

Antimicrobial and Antimalarial Activities

Several studies have explored the antimicrobial and antimalarial potential of triazolo[4,5-d]pyrimidin-7-one derivatives. Werbel, Elslager, and Chu (1973) investigated the antimalarial effects of 2-(3,4-dichloroanilino)-7-[(dialkylamino)alkyl]amino-5-methyl-s-triazolo[1,5-α]pyrimidines against P. berghei in mice, demonstrating the compounds' potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).

Antitumor and Anticancer Activities

Compounds synthesized from triazolo[4,5-d]pyrimidin-7-one have shown promise in antitumor and anticancer research. Hafez and El-Gazzar (2009) synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives, demonstrating inhibitory effects on a wide range of cancer cell lines, suggesting potential applications in cancer therapy (Hafez & El-Gazzar, 2009).

Anticonvulsant Properties

Research into the central nervous system (CNS) applications of triazolo[4,5-d]pyrimidin-7-one derivatives has also been reported. Divate and Dhongade-Desai (2014) identified compounds with promising anticonvulsant activity, highlighting the therapeutic potential of these derivatives in the treatment of convulsive disorders (Divate & Dhongade-Desai, 2014).

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of triazolo[4,5-d]pyrimidin-7-one derivatives have been extensively studied. Prasanna Kumara, Mohana, and Mallesha (2013) synthesized new derivatives and tested them for antimicrobial activity against clinically isolated strains, finding variable and modest activities (Prasanna Kumara, Mohana, & Mallesha, 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5O/c18-11-2-4-12(5-3-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-6-13(19)14(20)7-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGFULTMRZVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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